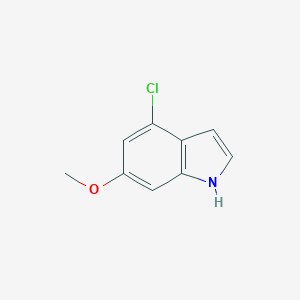

4-Chloro-6-methoxyindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZQWTXWGPFHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239439 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93490-31-4 | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Mechanistic Investigations of 4 Chloro 6 Methoxyindole

Mutagenic Potential and Mechanisms

Direct-Acting Bacterial Mutagenicity

4-Chloro-6-methoxyindole, a compound isolated from fava beans (Vicia faba), is a promutagen that, upon nitrosation, transforms into a potent, direct-acting mutagen. psu.edunih.govacs.org This resulting compound, identified as 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, exhibits significant mutagenic activity in bacterial assays without the need for metabolic activation. psu.edunih.govsigmaaldrich.com

The mutagenicity of nitrosated this compound has been demonstrated in various strains of Salmonella typhimurium. psu.edunih.govresearchgate.net In vitro studies have confirmed that both nitrosated this compound and its analogue, nitrosated 4-chloroindole (B13527), are highly mutagenic to Salmonella typhimurium TA100 without requiring exogenous metabolic activation. sigmaaldrich.comnih.gov The Ames test, a widely used method for assessing mutagenic potential, utilizes bacterial strains with pre-existing mutations that render them unable to synthesize essential amino acids, such as histidine. evotec.comeurofins.com.au The test measures the rate at which a substance causes these bacteria to revert to a state where they can synthesize the amino acid, indicating a mutagenic event. evotec.comeurofins.com.au

The mutagenic activity is attributed to the formation of a stable α-hydroxy N-nitroso compound. psu.edunih.gov This class of compounds can induce mutations by interacting with DNA. scbt.com The process involves the nitrosation of the indole (B1671886) ring, leading to a product that can cause genetic alterations. psu.edunih.gov

| Strain | Metabolic Activation | Result |

|---|---|---|

| TA100 | Not Required | Highly Mutagenic |

| TA98 | Not Required | Potent Mutagenic Activity |

| TM677 | Not Required | Potent Mutagenic Activity |

Comparison with Known Potent Mutagens

The nitrosated derivative of this compound is considered one of the most potent mutagens identified. psu.edu Its mutagenic activity has been compared to several well-known potent mutagens in various bacterial mutation assays. psu.edu

In the forward mutation assay using S. typhimurium TM677, nitrosated this compound was found to be approximately four times more potent than N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a known potent carcinogen. psu.edudatapdf.com Furthermore, its potency was comparable to that of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), another powerful mutagen. psu.edu

In the reverse mutation assay with S. typhimurium TA98, the mutagen derived from this compound was four times more potent than 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-1). psu.edu In the TA100 strain, its potency was nearly equivalent to that of aflatoxin B₁, one of the most potent naturally occurring carcinogens. psu.edu Another study noted that while the mutagen from nitrosated Japanese soy sauce is strong, it is about 2000 times less potent than the nitrosated product of this compound. psu.edu

| Compound | S. typhimurium Strain | Relative Potency |

|---|---|---|

| Nitrosated this compound | TM677 | ~4x more potent than MNNG |

| Nitrosated this compound | TM677 | Comparable to MeIQ |

| Nitrosated this compound | TA98 | 4x more potent than Trp-P-1 |

| Nitrosated this compound | TA100 | Nearly as potent as Aflatoxin B₁ |

| Nitrosated Japanese Soy Sauce Mutagen | TA100 | ~2000x less potent than nitrosated this compound |

Role in Gastric Carcinogenesis and Epidemiological Studies

The discovery of this compound in fava beans has led to a hypothesis regarding its potential role in the etiology of gastric cancer, particularly in regions with high consumption of these beans and high nitrate (B79036) intake. psu.eduacs.orgresearchgate.net Epidemiological studies have suggested a link between dietary factors and the elevated risk of gastric cancer in certain populations, such as those in Colombia. psu.eduucr.ac.croup.com

The hypothesis posits that the intragastric nitrosation of this compound from fava beans could form the potent mutagen 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, which may act as a gastric carcinogen. nih.govacs.orgresearchgate.net This process is thought to occur under the acidic conditions of the stomach in the presence of nitrite (B80452), which can be formed from dietary nitrates. psu.edudatapdf.com

While the carcinogenicity of the nitrosated product of this compound has not been definitively proven in long-term animal studies, its high mutagenicity in bacterial assays and its formation under simulated gastric conditions provide a plausible mechanism for its involvement in gastric carcinogenesis. oup.com The compound has been identified as a promutagen that, upon reaction with nitrite, yields a mutagen implicated in a higher risk of gastric cancer. evitachem.com Further research has also identified other mutagens in salted and pickled fish, which are also consumed in high-risk areas for gastric cancer. capes.gov.br

Metabolic Activation Requirements for Mutagenesis

A key characteristic of the mutagen formed from this compound is its ability to act as a direct mutagen, meaning it does not require metabolic activation by liver enzymes to exert its mutagenic effects. psu.edusigmaaldrich.com In standard in vitro mutagenicity tests like the Ames test, a liver extract known as S9 is often used to simulate the metabolic processes that occur in the body, which can sometimes convert a non-mutagenic compound into a mutagenic one. evotec.comtrinova.de

However, studies have consistently shown that the nitrosated product of this compound is highly mutagenic in Salmonella typhimurium strains TA98 and TA100 without the addition of an S9 mix. psu.edusigmaaldrich.comnih.gov This indicates that the compound is inherently reactive and can directly interact with DNA to cause mutations. scbt.com The nitrosation of this compound occurs rapidly under mild, acidic conditions, similar to those found in the stomach, and does not necessitate enzymatic activation to become mutagenic. psu.edu Some in vitro toxicity studies on other indole derivatives have been conducted without the S9 mix. semanticscholar.org

Broader Pharmacological Activities of Indole Derivatives and Potential Relevance to this compound

Antioxidant Properties

Indole derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a range of pharmacological activities, including antioxidant properties. nih.govbohrium.com Melatonin (B1676174), a well-known indoleamine, is a potent free radical scavenger and broad-spectrum antioxidant. bohrium.commdpi.com

Research has shown that various synthetic and natural indole derivatives possess antioxidant capabilities. nih.govmdpi.com For instance, a series of dihydroindenoindole derivatives have demonstrated effective inhibition against various radicals. mdpi.com Similarly, 2-phenylindole (B188600) and indole-3-propionamide derivatives have also shown significant antioxidant activity. mdpi.com Studies on novel indole-based melatonin analogues revealed that many of these compounds exhibited strong antioxidant effects, sometimes even greater than melatonin itself. bohrium.commdpi.com

The antioxidant activity of indole derivatives is often attributed to their chemical structure, which allows them to donate electrons and neutralize free radicals. bohrium.com While specific studies on the antioxidant properties of this compound itself are not extensively reported in the provided context, the general antioxidant potential of the broader indole class suggests a possible area for future investigation. The structural features of this compound, including the indole nucleus, could theoretically contribute to antioxidant activity, although this remains to be experimentally verified. Other 3-substituted indole derivatives have also been synthesized and screened for their antioxidant activity. tandfonline.comfigshare.com

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available research, the indole scaffold itself is a core component of well-known anti-inflammatory drugs. For instance, Indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), is a methoxy- and chloro-substituted indole derivative (specifically, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid). It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. This structural relationship suggests that indole derivatives bearing methoxy (B1213986) and chloro substituents have the potential for anti-inflammatory activity.

Research into related compounds further supports this potential. For example, various indole derivatives have been synthesized and evaluated for their anti-inflammatory effects. nrfhh.com Additionally, a related compound, 5-chloro-6-methoxyindole, has been utilized in the synthesis of molecules with potential anti-inflammatory properties. However, comprehensive studies detailing the specific anti-inflammatory mechanisms and efficacy of this compound itself are limited.

Anticancer Activity

The primary body of research concerning this compound's role in cancer is focused on its activity as a promutagen. Identified as a natural product in fava beans (Vicia faba), this compound can undergo nitrosation under conditions mimicking the human stomach to form a highly potent mutagen. nih.govoup.comscispace.com This resulting compound, 4-chloro-6-methoxy-2-hydroxy-N1-nitroso-indolin-3-one oxime, is a direct-acting bacterial mutagen with a potency comparable to some of the strongest known mutagens. nih.govresearchgate.net This has led to the hypothesis that the intragastric nitrosation of fava beans could be a contributing factor to the high incidence of gastric cancer in certain populations, such as in Colombia. nih.govresearchgate.netresearchgate.net

While its role as a precursor to a carcinogen is well-noted, there is limited evidence of this compound being investigated as a therapeutic anticancer agent. The broader class of indole compounds, however, is known for anticancer properties, often through the modulation of key cellular pathways. nrfhh.comsci-hub.senih.gov For instance, a patent has described the use of this compound-3-carboxylic acid as an intermediate in the synthesis of potential hexokinase inhibitors, an enzyme often targeted in cancer therapy. google.com

Antimicrobial and Antiviral Activities (including anti-HIV, anti-HCV, antituberculosis)

Research has explored the antimicrobial and antiviral potential of various indole derivatives, with some studies focusing on structures closely related to this compound. chim.it

Antituberculosis Activity: The most significant findings are in the area of antituberculosis research. While direct testing of this compound is scarce, studies on its analogues have shown promising results. For example, N-adamantyl-4,6-dichloroindole-2-carboxamide, which shares the 4,6-dihalo substitution pattern, demonstrated potent activity against the drug-sensitive Mycobacterium tuberculosis (M. tb) H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 μM. This compound was also highly selective for M. tb over mammalian cells, indicating minimal cytotoxicity. core.ac.uk Further structure-activity relationship studies revealed that N-adamantyl-4-methoxyindole-2-carboxamide also exhibited decent activity against Mycobacterium abscessus. core.ac.uk The 4-chloro substitution on the indole ring has been noted for its contribution to antimicrobial activity against various bacteria. scispace.com

Antiviral Activity: The broader class of indole derivatives has been investigated for activity against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). Methoxy-activated indoles are among the many indole analogues that have been studied for anti-HIV activity. chim.it However, specific studies detailing the antiviral efficacy of this compound are not prominent in the current literature.

Table 1: Antitubercular and Antimycobacterial Activity of Selected Indole Analogues

| Compound | Target Organism | Activity (MIC, μM) | Reference |

|---|---|---|---|

| N-adamantyl-4,6-dichloroindole-2-carboxamide | M. tuberculosis H37Rv | 0.32 | core.ac.uk |

| N-adamantyl-4-methoxyindole-2-carboxamide | M. abscessus | 12.3 | core.ac.uk |

| N-adamantyl-4-methoxyindole-2-carboxamide | M. avium | >197 | core.ac.uk |

Potential for Neurological Disorders and Serotonin (B10506) Receptor Studies

The indole structure is foundational to the neurotransmitter serotonin (5-hydroxytryptamine), making indole derivatives a rich area of investigation for neurological disorders. While direct research on this compound in this context is limited, related compounds have shown potential. For example, other indole alkaloids are being studied for their potential in treating neurological and psychiatric disorders due to their structural similarity to endogenous neurotransmitters. researchgate.net

A publication by a researcher focused on neuroplasticity and brain repair in conditions like Parkinson's disease lists a gas chromatography/mass spectrometric analysis of this compound found in imported fava beans. usc.edu Although this does not detail a therapeutic action, it places the compound within the sphere of neurological research. Furthermore, derivatives such as 4,6-dichloroindole compounds have been patented for potential use in treating neurodegenerative diseases.

Inhibitory Effects on Enzymes and Cellular Pathways (e.g., PI3K/Akt/mTOR pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. mit.edu Consequently, it is a major target for cancer drug development. Indole compounds, in general, have been identified as modulators of this pathway.

However, there is no direct evidence from the provided search results showing that this compound itself is an inhibitor of the PI3K/Akt/mTOR pathway. The research that connects this pathway to indole structures typically involves more complex derivatives or other classes of indole compounds. mit.edu For example, Fava beans, which contain this compound, have been linked to the formation of mutagens that may act as putative gastric carcinogens, a process involving complex cellular interactions rather than direct pathway inhibition by the parent compound. researchgate.net

Structure-Activity Relationship Studies (SAR) of this compound and Analogues

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, the type and position of substituents on the indole ring are crucial in determining their pharmacological effects. nih.gov

Studies on the mutagenic potential of substituted indoles found that after nitrosation, this compound forms a powerful mutagen. nih.gov Comparative studies with other indoles revealed that 4-chloroindole also produces a similarly active mutagen, suggesting the importance of the chlorine at the 4-position for this specific activity. nih.govresearchgate.net

In the context of antitubercular agents, SAR studies of N-adamantyl indole-2-carboxamides provided significant insights. It was found that disubstitution at the 4 and 6 positions of the indole ring was beneficial. Specifically, replacing the methyl groups of a previously identified potent compound with metabolically stable halogens like chlorine led to the development of N-adamantyl-4,6-dichloroindole-2-carboxamide, which exhibited high potency against M. tuberculosis. core.ac.uk This highlights the favorable contribution of a 4,6-dihalo substitution pattern. Comparing monosubstituted analogues, a 4-methoxyindole (B31235) derivative showed an eight-fold increase in activity compared to its 5-methoxy counterpart, emphasizing the critical role of the substituent's position on the indole ring. core.ac.uk

Influence of Chlorine and Methoxy Substituents on Biological Activity

The specific substituents on the indole ring, such as chlorine and methoxy groups, significantly modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets.

Chlorine Substituent: The presence of a chlorine atom, an electron-withdrawing group, can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. researchgate.net Its position on the aromatic ring is critical. In SAR studies of some indole derivatives, a chlorine at the 4-position conferred exceptional activity, which was diminished when the chlorine was moved to the 5 or 6-position. nrfhh.com The electronegativity of the chlorine atom can also facilitate non-bonding interactions with target proteins, influencing binding affinity. researchgate.net In the case of this compound, the 4-chloro group appears essential for its conversion into a potent mutagen upon nitrosation. nih.gov

Methoxy Substituent: The methoxy group is an electron-donating group that enhances the electron density and reactivity of the indole nucleus. chim.it This activation can influence how the molecule undergoes further reactions, such as nitrosation, or how it interacts with biological receptors. chim.it However, its influence can be complex; in some studies on parthenolide-indole derivatives, the introduction of a methoxy group was not conducive to anti-proliferative activity. nih.gov In antitubercular indole-2-carboxamides, a methoxy group at the 4-position was significantly more favorable for activity than one at the 5-position. core.ac.uk

The combination of an electron-withdrawing chloro group and an electron-donating methoxy group on the same indole ring, as in this compound, creates a unique electronic and chemical profile that dictates its biological significance, notably as a promutagen. evitachem.com

Comparative Studies with Substituted Indoles (e.g., 4-chloroindole, methoxyindoles)

The biological profile of this compound is notably distinct when compared to other substituted indoles, particularly concerning its potent activity upon nitrosation. Research has identified this compound as a precursor to a powerful direct-acting mutagen that forms under simulated gastric conditions with nitrite treatment. psu.edunih.govresearchgate.net This compound was first isolated from fava beans (Vicia faba) and is considered a putative gastric carcinogen. nih.govresearchgate.net

Comparative studies highlight the unique contribution of the chloro and methoxy substituents to its mutagenic potential.

Comparison with 4-Chloroindole: Nitrosation of 4-chloroindole also yields a direct-acting mutagen, identified as 4-chloro-2-hydroxy-N¹-nitroso-indolin-3-one oxime. psu.edunih.gov However, the nitrosated product of this compound is significantly more potent. In a forward mutation assay with Salmonella typhimurium strain TM677, the mutagen derived from this compound was found to be approximately four times more potent than the well-known mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). psu.edu

Comparison with Methoxyindoles: The position of the methoxy group on the indole ring is crucial for mutagenic activity. A study that examined the nitrosation of various isomeric methoxyindoles found that 4-methoxyindole produced the most potent mutagen among the tested isomers (4-, 5-, 6-, and 7-methoxyindole). psu.edu The mutagenic potency of nitrosated 6-methoxyindole (B132359), which can be derived from the dechlorination of this compound, is substantially lower. psu.edunih.gov This underscores the importance of the substitution pattern for biological activity. 6-Methoxyindole itself has been investigated for potential anti-inflammatory and neuroprotective properties, activities not associated with this compound. cymitquimica.com Other methoxyindoles have been shown to act as modulators of the human Aryl Hydrocarbon Receptor (AhR) or as agonists at serotonin 5-HT₄ receptors, demonstrating the diverse biological roles of this class of compounds. nih.govnih.gov

In contrast, other chloroindoles, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), function as potent plant hormones (auxins), promoting plant growth and development, an activity entirely different from the mutagenicity of this compound. tandfonline.comtandfonline.comiaea.org

| Compound (after Nitrosation) | Relative Mutagenic Potency | Source |

|---|---|---|

| This compound | Very High (e.g., ~4x more potent than MNNG in TM677 forward mutation assay) | psu.edu |

| 4-Chloroindole | High (Direct-acting mutagen) | psu.edu |

| 4-Methoxyindole | High (Most potent among isomeric methoxyindoles) | psu.edu |

| MNNG (Reference Compound) | High (Potent, well-characterized mutagen) | psu.edu |

Molecular Mechanisms of Action

The molecular mechanism of this compound is primarily understood through the action of its nitrosated derivative, which functions as a potent, direct-acting mutagen.

Interaction with Biological Targets

The primary biological target of the activated form of this compound is nucleic acid (DNA). Upon nitrosation, this compound is converted into a highly reactive species, identified as 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime. nih.govoup.com This product is a stable α-hydroxy N-nitroso compound, a class of compounds not widely reported. psu.edunih.gov

The proposed mechanism suggests that this α-hydroxy N-nitroso compound can rearrange to form an aromatic diazonium ion. psu.edunih.gov Diazonium ions are highly reactive electrophiles that can readily react with nucleophilic sites on biological macromolecules. In the context of mutagenesis, these ions can covalently modify DNA bases, leading to the formation of DNA adducts. Such adducts can interfere with DNA replication and transcription, causing mispairing of bases and ultimately leading to mutations. A key feature of this mutagen is that it is "direct-acting," meaning it does not require metabolic activation by cellular enzymes to exert its mutagenic effect. psu.edu

In contrast, related indole derivatives interact with a variety of other biological targets. For instance, certain indole derivatives have been designed to inhibit enzymes like cyclooxygenase-2 (COX-2), Hepatitis C NS5B polymerase, and acetylcholinesterase. derpharmachemica.comnih.govmdpi.com Others function as ligands for nuclear receptors like the Aryl Hydrocarbon Receptor (AhR). nih.gov

Modulation of Cellular Pathways

The primary cellular pathway modulated by this compound, via its nitrosated product, is the DNA damage and repair pathway. As a direct-acting mutagen, it introduces lesions into DNA, triggering cellular stress responses. psu.edunih.gov If the damage is extensive or not properly repaired by the cell's DNA repair machinery, it can lead to permanent changes in the DNA sequence (mutations), which can in turn disrupt normal cellular function and contribute to carcinogenesis.

While specific studies on this compound's effect on other signaling pathways are lacking, research on related indole compounds reveals a broader range of activities. For example, indole-3-carbinol (B1674136) (I3C) and its derivatives are known to modulate critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which regulate cell growth, proliferation, and survival. acs.orgnih.gov Other indole-based compounds have been shown to arrest the cell cycle, induce the production of reactive oxygen species (ROS), and trigger apoptosis (programmed cell death) in cancer cells. acs.org These mechanisms, however, have not been directly attributed to this compound itself.

Computational Studies and Molecular Docking (for related indoles)

While specific molecular docking studies for this compound were not found, extensive computational research has been conducted on related indole derivatives to elucidate their mechanisms of action and guide the design of new therapeutic agents. chim.it

Molecular docking simulations have been instrumental in understanding how these compounds bind to their respective biological targets:

COX-2 Inhibitors: Docking studies on novel N-substituted indole derivatives helped to visualize their binding mode within the active site of the COX-2 enzyme. nih.gov These studies identified key interactions responsible for their inhibitory activity, providing a rationale for their anti-inflammatory effects. nih.govajchem-a.com

Hepatitis C NS5B Polymerase Inhibitors: Computational docking was used to investigate how a series of 2-phenylindole derivatives bind to allosteric sites on the NS5B polymerase, an essential enzyme for viral replication. derpharmachemica.com The indole moiety was identified as a key scaffold for interfering with the enzyme's function. derpharmachemica.com

Aryl Hydrocarbon Receptor (AhR) Ligands: Molecular modeling of various methylindoles and methoxyindoles revealed that both agonists and antagonists likely share the same binding pocket in the AhR. nih.gov The studies suggested that unique binding modes within this pocket determine whether a compound activates or inhibits the receptor. nih.gov

Cholinesterase Inhibitors: In silico molecular docking was performed to understand how indole-based thiadiazole derivatives could act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com

These examples demonstrate the power of computational chemistry in predicting and explaining the biological activity of the versatile indole scaffold.

| Indole Derivative Class | Biological Target | Key Finding from Docking Study | Source |

|---|---|---|---|

| N-Substituted Indoles | Cyclooxygenase-2 (COX-2) | Identified high interaction energy and specific binding modes for potent inhibitors. | nih.gov |

| 2-Phenylindoles | Hepatitis C NS5B Polymerase | Showed binding to an allosteric site in the thumb domain, interfering with enzyme function. | derpharmachemica.com |

| Methylindoles & Methoxyindoles | Aryl Hydrocarbon Receptor (AhR) | Agonists and antagonists share a binding pocket but adopt unique binding modes. | nih.gov |

| Indole-Thiadiazoles | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Elucidated binding mechanisms for dual enzyme inhibition. | mdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloroindole |

| 4-methoxyindole |

| 5-methoxyindole (B15748) |

| 6-methoxyindole |

| 7-methoxyindole |

| 4-chloro-2-hydroxy-N¹-nitroso-indolin-3-one oxime |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) |

| 4-chloroindole-3-acetic acid (4-Cl-IAA) |

| Indole-3-carbinol (I3C) |

| 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime |

| 2-phenylindole |

Analytical and Spectroscopic Characterization in Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount in determining the molecular structure of novel or isolated compounds. By interacting with electromagnetic radiation, molecules like 4-chloro-6-methoxyindole produce unique spectra that researchers can interpret to deduce their precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound reveals the presence of six distinct protons. psu.edu Key signals include a methoxy (B1213986) group, four aromatic protons, and one amino proton. psu.edu Decoupling experiments have been instrumental in confirming the connectivity between these protons. psu.edu For instance, the coupling observed between the protons at 6.36 (t) and 7.36 (t) ppm, and their further coupling to the amino proton at 11.26 ppm, provides critical information about the indole (B1671886) ring structure. psu.edu The exchange of the amino proton with deuterium (B1214612) oxide (D₂O) results in a change in the splitting patterns of the adjacent methine protons, further confirming their proximity. psu.edu

¹³C NMR: While specific ¹³C NMR data for this compound is not detailed in the provided search results, analysis of related methoxyindole structures provides expected chemical shift ranges. For instance, in analogous indole derivatives, the methoxy carbon typically resonates around 55-56 ppm. The aromatic carbons would exhibit shifts consistent with the substitution pattern on the indole ring.

Table 1: ¹H NMR Spectral Data for this compound psu.edu

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.26 | s | 1H | NH |

| 7.36 | t | 1H | Aromatic CH |

| 6.96 | d | 1H | Aromatic CH |

| 6.76 | d | 1H | Aromatic CH |

| 6.35 | t | 1H | Aromatic CH |

| 3.86 | s | 3H | OCH₃ |

s = singlet, t = triplet, d = doublet

Mass Spectrometry (MS, GC/MS, LC/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Electron Impact (EI) Mass Spectrometry: Initial EI analyses of this compound indicated a tentative molecular weight of 181. oup.com The presence of a 3:1 isotope cluster at m/z 181/183 strongly suggested the presence of a single chlorine atom. oup.com The odd molecular weight also pointed to an odd number of nitrogen atoms, consistent with an indole structure. oup.com The fragmentation pattern of methoxyindoles is also characteristic, with the loss of a methyl group ([M - CH₃]⁺) being a notable fragment. oup.com

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS analyses have been crucial in identifying this compound in complex mixtures, such as extracts from fava beans. oup.comgrafiati.com This technique separates compounds in a mixture before they are introduced into the mass spectrometer. The retention time in the gas chromatograph and the subsequent mass spectrum provide a high degree of confidence in the identification. oup.com High-resolution mass spectrometry has been used to confirm the elemental composition of the molecular ion and its fragments. psu.edu

Chemical Ionization (CI) Mass Spectrometry: Both positive and negative chemical ionization (PICI and NICI) have been used to study this compound. oup.com PICI mass spectra can provide information about the molecular ion, while NICI spectra can reveal details about the molecule's ability to capture electrons. oup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several key absorption bands that confirm its structure. psu.edu A strong absorption band around 1149 cm⁻¹ is indicative of the methoxy group. psu.edu The presence of a polynuclear aromatic compound is confirmed by absorption bands at 1624 cm⁻¹, 1574 cm⁻¹, 1507 cm⁻¹, 908 cm⁻¹, 836 cm⁻¹, 759 cm⁻¹, and 716 cm⁻¹. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like indoles. The UV spectrum of this compound, typically measured in a solvent like methanol (B129727), shows characteristic absorption maxima. psu.edu These absorptions are a result of the π-electron system of the indole ring and are influenced by the substituents. psu.edu The spectrum of this compound has been compared to that of its dechlorinated product, 6-methoxyindole (B132359), to aid in its structural confirmation. psu.edu

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatographic techniques are essential for separating this compound from other compounds, a critical step for its purification and subsequent analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC has been used extensively, particularly in its identification in food samples like fava beans. oup.com The compound is extracted from the sample and then injected into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. oup.com The retention time of this compound on different GC columns is a key parameter for its identification. oup.com For instance, the two isomers, this compound and 6-chloro-4-methoxyindole, can be completely resolved on a DB-5MS capillary column. oup.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation, purification, and analysis of this compound. Research focused on identifying mutagen precursors in food sources has successfully utilized multi-step purification protocols where HPLC was the final and essential step. psu.edu In one such study, this compound was isolated from fava beans (Vicia faba) through a series of chromatographic procedures. psu.edunih.gov

The purification process involved an initial separation on a Sephadex LH-20 column, followed by several HPLC steps to achieve a pure sample of the compound. psu.edu Both normal-phase and reverse-phase HPLC have been employed. For instance, a normal-phase column (Whatman, Magnum 9 Partisil 10) with a mobile phase of methanol and chloroform (B151607) (2:1, v/v) was used, where the purified precursor was collected at a retention time of 9 minutes. psu.edu In another step, a reverse-phase C-18 HPLC column was used to purify the product of a dechlorination reaction, which helped confirm the structure of the parent compound. psu.edu The purity of synthesized indole derivatives is routinely confirmed by HPLC, often requiring a purity level of over 95% for subsequent studies. mdpi.com

The versatility of HPLC in handling different indole compounds is demonstrated by the variety of stationary and mobile phases used in research. Typical systems for indole analysis include reverse-phase columns like C18 with eluents such as acetonitrile/water mixtures. mdpi.com

| Chromatographic System | Stationary Phase (Column) | Mobile Phase (Eluent) | Flow Rate | Retention Time | Purpose | Reference |

| System 1 | Sephadex LH-20 | Ethyl acetate/Methanol/2N NH4OH (15:10:2, v/v/v) | 0.8 ml/min | - | Initial Purification | psu.edu |

| System 2 | Normal-Phase (Whatman, Magnum 9 Partisil 10) | Methanol/Chloroform (2:1, v/v) | 3 ml/min | 9 min | Final Purification | psu.edu |

| System 3 | Reverse-Phase C-18 | - | - | 10 min | Analysis of Dechlorination Product | psu.edu |

| System 4 | Normal-Phase (Whatman, Magnum 9 Partisil 10) | Chloroform/Hexane/Methylene Chloride (12:3:1, v/v/v) | 3 ml/min | 10 min | Isomer Separation | psu.edu |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for investigating the properties of heterocyclic molecules like this compound. These approaches provide deep insights into molecular structure, electronic properties, and reactivity that are often difficult to obtain through experimental means alone. mdpi.com While specific computational studies focusing exclusively on this compound are not extensively documented, a wealth of research on closely related analogs, such as 5-methoxyindole (B15748) and 6-methoxyindole, provides a strong basis for understanding its behavior. nih.govacs.org Computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely applied to indole derivatives to explore their conformational landscapes, electronic structures, and dynamic behavior. niscpr.res.inmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.in For indole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are employed to determine optimized geometries, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO). niscpr.res.inniscpr.res.intandfonline.com

Studies on the analogous 5-methoxyindole and 6-methoxyindole have used DFT to analyze their conformational preferences. acs.org The rotation of the methoxy group relative to the indole ring gives rise to two distinct conformers: syn and anti. DFT calculations can predict the potential energy surface for this rotation, identifying the most stable conformer and the energy barrier between them. acs.org For 5-methoxyindole, the anti conformer is calculated to be the most stable, a finding that has been experimentally confirmed. acs.orgresearchgate.net These calculations also reveal key electronic interactions, such as the stabilizing effect of conjugation between the oxygen lone pair and the π-system of the benzene (B151609) ring. acs.org Such analyses are crucial for understanding how substituents like the chloro and methoxy groups in this compound influence its geometry and electronic properties.

| Computed Property | Description | Relevance to this compound | Reference |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. | tandfonline.com |

| Conformational Energy | Relative energies of different conformers (e.g., syn vs. anti). | Determines the most stable structure and population of conformers at equilibrium. | acs.org |

| Frontier Orbitals (HOMO/LUMO) | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's susceptibility to electrophilic/nucleophilic attack and its electronic transition properties. | niscpr.res.in |

| Reactivity Indices | Electrophilicity and nucleophilicity indices. | Quantifies the reactivity of different sites on the molecule. | mdpi.com |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides valuable insights into the conformational dynamics and intermolecular interactions of molecules in various environments. aip.org While specific MD simulation studies on this compound are not prominent in the literature, research on other indole derivatives demonstrates the potential applications of this approach. tandfonline.comdergipark.org.tr

MD simulations have been used to:

Study Solvation and Rotational Motion: Simulations of indole and tryptophan in water have been performed to understand their rotational reorientation and the influence of solvent interactions. aip.org

Investigate Ligand-Protein Binding: For indole derivatives that act as inhibitors, MD simulations can validate docking results by confirming the stability of the ligand within the binding pocket of a target protein over a period of time. dergipark.org.trtandfonline.com

Analyze Surface Interactions: The adsorption and orientation of indole-based corrosion inhibitors on metal surfaces have been modeled using MD to understand their mechanism of action at the molecular level. mdpi.com

For this compound, MD simulations could similarly be applied to explore its dynamic behavior in solution, its ability to permeate membranes, or its interaction with biological macromolecules, complementing the static picture provided by DFT.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry, particularly DFT, is the prediction of spectroscopic parameters, which serves as a powerful tool for structural verification. researchgate.netacs.org Theoretical calculations of NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm the identity and structure of a synthesized or isolated compound. researchgate.netmdpi.com

For this compound, which has been characterized experimentally by NMR and IR spectroscopy, computational methods can provide a theoretical basis for the observed spectra. psu.edunih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be matched to the absorption bands in an experimental IR spectrum. researchgate.net This allows for a detailed assignment of each band to a specific molecular vibration (e.g., N-H stretch, C-O stretch, aromatic ring modes), confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-including atomic orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netresearchgate.net Furthermore, proton-proton coupling constants (J-values) can also be computed. acs.org These predicted values are often in good agreement with experimental results and are invaluable for assigning signals in complex spectra and confirming the connectivity and stereochemistry of a molecule. researchgate.netacs.org For this compound, such calculations would help to definitively assign the signals for the aromatic protons and confirm the substitution pattern on the indole ring. psu.edu

Role in Drug Discovery and Development

4-Chloro-6-methoxyindole as a Lead Compound or Intermediate

While this compound itself was first identified as a precursor to a potent mutagen formed upon nitrosation of fava beans, its structural framework holds significance in medicinal chemistry. psu.edunih.govoup.com The presence of both a chloro and a methoxy (B1213986) group on the indole (B1671886) ring provides a unique electronic and steric profile that can be exploited in drug design. drughunter.com

This compound and its related structures are recognized as important intermediates in the synthesis of more complex pharmaceutical agents. evitachem.comchemimpex.comarborpharmchem.com The indole nucleus, particularly when activated by substituents like a methoxy group, is a versatile starting point for constructing a variety of biologically active molecules. chim.it For instance, the 6-methoxyindole (B132359) nucleus is a known component of complex natural product alkaloids like reserpine (B192253) and vindoline. psu.edu Synthetic routes often utilize such intermediates to build molecules targeting specific biological pathways. arborpharmchem.com The chloro and methoxy groups on the 4- and 6-positions, respectively, can influence the reactivity and regioselectivity of subsequent chemical transformations, guiding the synthesis towards desired products. acs.org

The this compound scaffold serves as a foundational building block for creating novel molecules with potential therapeutic value. chemimpex.comacs.org Medicinal chemists utilize such building blocks to systematically explore the structure-activity relationships (SAR) of a compound series. nih.gov By modifying the core structure or adding various functional groups, they can fine-tune the pharmacological properties of the resulting molecules. The 4-position halogenated indole, for example, is a crucial synthetic building block in the total synthesis of complex nitrogen-containing natural products. google.com The combination of the electron-withdrawing chlorine atom and the electron-donating methoxy group in this compound can be strategically used to modulate the properties of the final drug candidate. drughunter.comchemimpex.com

Key Intermediate in Pharmaceutical Synthesis

Development of Novel Therapeutic Agents based on Indole Scaffolds

The indole ring is a versatile and privileged scaffold in drug discovery, forming the core of many approved drugs and investigational agents. nih.govrsc.orgchula.ac.thfrontiersin.org Its structural features allow it to mimic peptide structures and bind to a wide array of enzymes and receptors, offering vast opportunities for designing novel drugs with diverse mechanisms of action. chula.ac.th

The indole framework is a cornerstone of modern drug design and medicinal chemistry. biosynth.comchula.ac.th Its derivatives have been developed to treat a wide spectrum of conditions, including cancer, microbial infections, inflammation, and neurological disorders. rsc.orgnrfhh.com The development of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives as potent melatonin (B1676174) analogues highlights how modifications to the indole core can lead to compounds with high receptor affinity and agonist activity. acs.org The strategic placement of substituents is crucial; for example, shifting a methoxy group to the C-6 position of the indole nucleus has been shown to maintain or enhance biological activity in certain contexts. acs.org 4-Chloroindoles, in particular, are used to create compounds with potential biological and pharmaceutical activities. google.com

Table 1: Examples of Indole-Based Drugs and Their Therapeutic Applications

| Drug | Indole Moiety | Therapeutic Application |

| Indomethacin (B1671933) | Indole-3-acetic acid derivative | Anti-inflammatory, Analgesic nih.gov |

| Ondansetron (B39145) | Indole derivative | Antiemetic nih.gov |

| Sumatriptan | Indole derivative | Antimigraine nih.gov |

| Vinblastine | Indole alkaloid | Anticancer frontiersin.org |

| Fluvastatin | Synthetic indole drug | Lipid-lowering frontiersin.org |

A key strategy in medicinal chemistry is the optimization of lead compounds to enhance their properties, such as stability and activity. One approach is the development of prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. 1-Acyloxyindoles are being investigated as potential prodrugs for valuable medicinal agents. mdpi.com These compounds can be designed to improve the pharmacokinetic profile of a drug. mdpi.comgoogle.com The synthesis of novel, multisubstituted 1-acyloxyindoles aims to create derivatives with enhanced chemical stability and biological activity. mdpi.com For instance, it has been observed that bulkier groups on the acyloxy moiety can increase the stability of 1-acyloxyindole compounds. mdpi.com However, the development of such prodrugs requires careful study, as the hydrolysis of N(1)-acyloxymethyl derivatives of some indoles, like sumatriptan, may not yield the parent drug as expected, instead forming a stable N(1)-hydroxymethyl metabolite. nih.gov

Drug Design and Medicinal Chemistry Applications

Pharmacokinetic and Pharmacodynamic Considerations in Indole Drug Development

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of indole-based compounds is critical for their successful development. evitachem.comchula.ac.thfrontiersin.org

Pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). For indole derivatives, these properties can be significantly influenced by the substituents on the indole ring. nih.gov For example, the metabolism of the antiemetic drug ondansetron primarily involves hydroxylation on the indole ring, followed by conjugation. nih.gov The bioavailability of indole-based drugs can vary; indomethacin has a bioavailability of approximately 100%, while ondansetron's is about 56% due to first-pass metabolism. nih.gov The lipophilicity of a compound, which can be modified by substituents like chloro and methoxy groups, affects its ability to cross biological membranes, such as the blood-brain barrier. nih.gov In silico studies are often used to predict the pharmacokinetic properties of new indole derivatives to ensure they meet drug-likeness criteria. mdpi.com

Pharmacodynamics relates to the mechanism of action and the relationship between drug concentration and effect. The indole scaffold's ability to interact with a wide range of biological targets is a key aspect of its pharmacodynamic profile. chula.ac.thfrontiersin.org For example, indole derivatives can act as inhibitors of enzymes like phosphodiesterase 5 (PDE5) or as agonists at serotonin (B10506) receptors. acs.org The specific substitutions on the indole ring determine the binding affinity and efficacy at the target. Structure-activity relationship (SAR) studies are essential to understand how chemical structure correlates with biological activity, guiding the optimization of compounds for improved potency and selectivity. nih.gov

Influence of Substituents on Lipophilicity and Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It profoundly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to permeate biological membranes to reach its target. The lipophilicity of a compound is commonly expressed as its LogP value (the logarithm of its partition coefficient between octanol (B41247) and water).

Chloro Group (at C4): The addition of a halogen atom, such as chlorine, to an aromatic ring generally increases lipophilicity. asm.org This is due to the chloro group's hydrophobic nature, which enhances the molecule's affinity for nonpolar environments. This increased lipophilicity can improve a compound's ability to cross lipid-rich cell membranes. asm.orgmdpi.com

The calculated LogP value for this compound is approximately 2.6 to 2.8, indicating moderate lipophilicity. lookchem.comnih.govchemscene.com This value is within the range often considered favorable for oral bioavailability, balancing aqueous solubility with membrane permeability. mdpi.com Structure-activity relationship studies on other indole derivatives have confirmed that the incorporation of chlorine can enhance the ability of molecules to cross cell membranes. asm.org Therefore, the combination of the 4-chloro and 6-methoxy substituents is expected to produce a molecule with good membrane permeability. nih.govmdpi.com

Table 1: Predicted Influence of Substituents on the Lipophilicity of the Indole Scaffold

| Compound Name | Substituent(s) | Predicted LogP Change (relative to Indole) | Expected Impact on Permeability |

| Indole | None | Baseline | Baseline |

| 4-Chloroindole (B13527) | 4-Chloro | Increase | Increase |

| 6-Methoxyindole | 6-Methoxy | Slight Increase | Slight Increase |

| This compound | 4-Chloro, 6-Methoxy | Significant Increase | Significant Increase |

This table illustrates the expected qualitative changes based on established principles of medicinal chemistry. Actual LogP values can vary based on experimental conditions.

Prodrug Strategies to Enhance Drug Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic or chemical transformation. This strategy is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or targeted delivery. otago.ac.nz For indole-containing compounds, the indole nitrogen (N-H) is a common site for modification to create prodrugs. mdpi.com

Given that this compound possesses a reactive N-H group, it is a suitable candidate for various prodrug strategies. psu.edu These strategies aim to temporarily mask the polar N-H bond, thereby increasing lipophilicity and facilitating passage across cell membranes. Once inside the target cell or tissue, the modifying group is cleaved to release the active indole compound.

Common prodrug approaches applicable to the indole scaffold include:

N-Acylation: Attaching an acyl group to the indole nitrogen can create an amide linkage. This linkage can be designed to be stable in the gastrointestinal tract but susceptible to cleavage by esterases or other enzymes in the blood or target tissues.

N-Alkoxycarbonyl Derivatives: These derivatives can improve stability and oral absorption. The carbamate (B1207046) linkage can be cleaved in vivo to regenerate the parent indole.

Phosphate (B84403) Esters: For targeted delivery or to enhance water solubility, a phosphate group can be linked to the molecule, often via a self-immolative linker. otago.ac.nzgoogle.com These prodrugs can be activated by enzymes like alkaline phosphatases, which are often overexpressed in certain tumor environments.

Light-Activated Prodrugs: An emerging strategy involves attaching a photocleavable group. nih.gov This allows for the controlled release of the active drug at a specific site and time by applying light of a particular wavelength, offering high spatiotemporal control over drug activation. nih.gov

By utilizing such prodrug strategies, the therapeutic potential of molecules derived from the this compound scaffold can be significantly enhanced, allowing for improved pharmacokinetics and more effective drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.